molecular formula C23H34O5 B8236107 Tussilagone

Tussilagone

Cat. No. B8236107
M. Wt: 390.5 g/mol
InChI Key: CFUPNMDNSQIWBB-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tussilagone is a useful research compound. Its molecular formula is C23H34O5 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tussilagone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tussilagone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Anti-Inflammatory and Sepsis Treatment

Tussilagone, derived from Tussilago farfara, demonstrates promising anti-inflammatory properties. It has been found to inhibit inflammatory mediators such as nitric oxide, prostaglandin E2, and cytokines in macrophages. In a sepsis mouse model, tussilagone reduced mortality and lung injury, suggesting potential therapeutic applications in sepsis and other inflammatory diseases (Kim et al., 2017).

2. Antiplatelet Activity

Research indicates that tussilagone exhibits antiplatelet activity by inhibiting platelet aggregation. This is achieved through modulation of the GPVI downstream signaling pathway, impacting various signaling molecules. It shows potential as a candidate drug for preventing thrombosis (Zhou et al., 2020).

3. Comparative Metabolism Study

A study comparing the metabolism of tussilagone in rat and human liver microsomes has been conducted. This study, using advanced mass spectrometry techniques, identified various metabolites and provided insights into the metabolic pathways of tussilagone, highlighting species-related differences in metabolism (Zhang et al., 2015).

4. Inhibition of Angiogenesis

Tussilagone has been shown to inhibit angiogenesis, a critical process in cancer development, by affecting the VEGFR2 signaling pathway. This suggests its potential as a therapeutic target in cancer treatment (Li et al., 2019).

5. Cardiovascular and Respiratory Stimulant

Studies have demonstrated that tussilagone acts as a potent cardiovascular and respiratory stimulant, showing effectiveness in various animal models. This property points to its potential use in treating cardiovascular and respiratory conditions (Li & Wang, 1988).

6. Anti-Tumorigenic Properties

Research has explored the anti-tumorigenic properties of tussilagone in the context of colitis-associated colon cancer. It was found to reduce tumorigenesis by diminishing inflammation and affecting various cellular pathways, highlighting its potential in cancer prevention and treatment (Nam & Kim, 2020).

7. Interaction with Human Serum Albumin

A study investigated the interaction of tussilagone with human serum albumin (HSA) using spectroscopic and molecular docking techniques. This research is essential for understanding the pharmacokinetics and pharmacodynamics of tussilagone (Xu et al., 2017).

8. Inhibition of Nitric Oxide Production

Tussilagone and its related sesquiterpenoids were found to inhibit nitric oxide production in certain cell models, which is relevant for their potential use in treating conditions associated with excessive nitric oxide production (Qin et al., 2014).

9. Effect on Microglial Cells

Tussilagone was found to suppress the expression of inducible nitric oxide synthase and cyclooxygenase-2 in microglial cells, suggesting a potential role in treating neuro-inflammatory diseases (Lim et al., 2008).

10. Dendritic Cell Function Inhibition

Tussilagone has been shown to inhibit dendritic cell functions, potentially through the induction of heme oxygenase-1. This suggests a potential role in modulating immune responses (Park et al., 2014).

properties

IUPAC Name

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUPNMDNSQIWBB-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C/C(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tussilagone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

[1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate

CAS RN

104012-37-5
Record name Tussilagone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

100 - 101 °C
Record name Tussilagone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040953
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tussilagone
Reactant of Route 2
Reactant of Route 2
Tussilagone
Reactant of Route 3
Reactant of Route 3
Tussilagone
Reactant of Route 4
Tussilagone
Reactant of Route 5
Tussilagone
Reactant of Route 6
Reactant of Route 6
Tussilagone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.